

Introduction: The Versatility of a Bio-based Platform Chemical

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethyl-2-furaldehyde**

Cat. No.: **B1582322**

[Get Quote](#)

5-Ethyl-2-furaldehyde, a substituted furan derivative, is a compound of significant interest in modern organic chemistry and sustainable chemical synthesis.^[1] Structurally, it features a furan ring—an electron-rich aromatic heterocycle—substituted with an aldehyde group at the 2-position and an ethyl group at the 5-position.^[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.^[1]

Historically rooted in the broader study of furaldehydes, which began with the isolation of furfural in 1821, **5-Ethyl-2-furaldehyde** is gaining prominence within the context of biorefining.^[1] As the chemical industry pivots towards renewable feedstocks, furan derivatives derived from the conversion of lignocellulosic biomass are positioned as key platform chemicals, offering a sustainable alternative to petroleum-based precursors.^[1] This guide provides a comprehensive technical overview of **5-Ethyl-2-furaldehyde**, detailing its chemical properties, established synthetic pathways, analytical characterization, key chemical transformations, and safety protocols.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **5-Ethyl-2-furaldehyde** is critical for its effective use in research and development. The compound is typically a colorless to pale yellow liquid under standard conditions.^[2]

Core Properties

A summary of its key physicochemical properties is presented below. These values are essential for reaction setup, purification, and analytical method development.

Property	Value	Source(s)
CAS Number	23074-10-4	[3][4][5][6][7][8][9][10]
Molecular Formula	C ₇ H ₈ O ₂	[3][4][5][6][8][9]
Molecular Weight	124.14 g/mol	[4][5][6]
Boiling Point	79-81 °C at 12 mmHg	[2]
195-196 °C at 760 mmHg (est.)	[2]	
Density	1.055 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.522	[2]
Flash Point	66 °C (150.8 °F) - closed cup	[2]
Solubility	Soluble in alcohol; Water solubility est. at 2447 mg/L at 25 °C	[2]

Structural Representation

The structure of **5-Ethyl-2-furaldehyde** is foundational to its reactivity.

Caption: Chemical structure of **5-Ethyl-2-furaldehyde**.

Spectroscopic Data

Analytical characterization is crucial for confirming the identity and purity of the compound.

- ¹H NMR: Proton NMR spectra are available for this compound, which can be used to confirm the arrangement of protons on the furan ring and the ethyl group.[11]

- ^{13}C NMR: The carbon spectrum provides information on the number and type of carbon atoms in the molecule.[12]
- Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum, which is essential for determining the molecular weight and fragmentation pattern. [6]
- Infrared Spectroscopy (IR): IR spectra show characteristic absorption bands for the aldehyde functional group (C=O stretch) and the furan ring.[5][6][9] The PubChem entry lists spectra obtained via various techniques, including ATR-IR and vapor phase IR.[5]

Synthesis Methodologies

The synthesis of **5-Ethyl-2-furaldehyde** can be approached through several routes, including the modification of other furan derivatives and the conversion of biomass.

Catalytic and Non-Catalytic Routes from Furan Derivatives

Established methods often involve the chemical transformation of other furan compounds.[1] A prominent strategy for preparing 5-substituted-2-furaldehydes involves palladium-catalyzed cross-coupling reactions.[13][14]

Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable method for synthesizing 5-substituted-2-furaldehydes, including the ethyl variant, by forming a carbon-carbon bond. The choice of a palladium catalyst is due to its high efficiency and functional group tolerance in facilitating the transmetalation and reductive elimination steps central to the catalytic cycle. A base is required to activate the boronic acid for transmetalation.

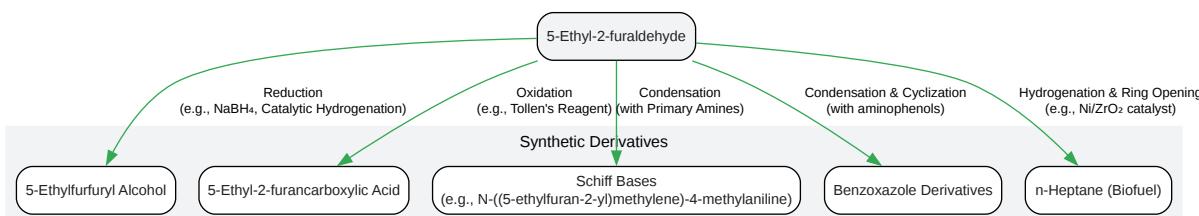
Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Step-by-Step Methodology:

- Reagent Preparation: To a solution of 5-bromo-2-furaldehyde (1 equivalent) and ethylboronic acid (1.2 equivalents) in a suitable solvent like 1,4-dioxane, add a base such as potassium carbonate (2 equivalents).^[14]
- Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents), to the mixture.^[14]
- Reaction: Heat the mixture to reflux and monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure **5-Ethyl-2-furaldehyde**.


Biomass Conversion

5-Ethyl-2-furaldehyde is a naturally occurring compound found in bio-oil, the liquid product derived from the pyrolysis or hydrothermal liquefaction of biomass.[1] Its formation in these processes highlights its potential as a bio-derived chemical. Further research is focused on catalytic upgrading of other biomass-derived furans, like 5-hydroxymethylfurfural (HMF), to produce valuable derivatives such as **5-Ethyl-2-furaldehyde**.[15]

Key Chemical Reactions and Applications

The dual functionality of the aldehyde and the substituted furan ring makes **5-Ethyl-2-furaldehyde** a versatile building block for further chemical synthesis.[1]

Reaction Pathways Diagram

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **5-Ethyl-2-furaldehyde**.

Applications in Synthesis

- Reduction to Alcohol: The selective hydrogenation of the aldehyde group yields 5-ethylfuryl alcohol.[1] This primary alcohol is a valuable intermediate, and various catalytic systems are explored to achieve high selectivity without hydrogenating the furan ring.[1]
- Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to form 5-ethyl-2-furancarboxylic acid, providing a building block for polyesters and other polymers.[1]

- Condensation Reactions: It reacts with primary amines to form stable Schiff bases (imines). [1] It is also a key starting material for synthesizing N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives, which involves a condensation reaction followed by oxidative cyclization.[1][4] These benzoxazole systems are important fluorophores.[1]
- Biofuel Production: In the context of biorefining, **5-Ethyl-2-furaldehyde** can be converted into diesel and jet-fuel-range hydrocarbons. A proposed pathway involves tandem hydrogenation and hydrogenolysis over a nickel catalyst to form 2-ethyl-5-methylfuran, which is subsequently hydrogenated and undergoes ring-opening to ultimately yield n-heptane.

Safety and Handling

Proper handling of **5-Ethyl-2-furaldehyde** is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

- GHS Hazard Statements:
 - H227: Combustible liquid.[5]
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5]
 - H335: May cause respiratory irritation.[5]

Recommended Safety Precautions:

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]
- Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Ethyl-2-furaldehyde (CAS: 23074-10-4) is more than just a furan derivative; it is a versatile and increasingly important platform chemical. Its accessible synthesis from both traditional organic routes and emerging biomass conversion technologies makes it an attractive building block. The reactivity of its aldehyde group, coupled with the stability and modifiability of the substituted furan ring, provides chemists with a powerful tool for constructing complex molecular architectures. For researchers in drug development and materials science, **5-Ethyl-2-furaldehyde** offers a gateway to novel fluorophores, bioactive heterocycles, and sustainable polymers, firmly establishing its place in the landscape of modern chemical synthesis.

References

- Chemical Properties of **5-Ethyl-2-furaldehyde** (CAS 23074-10-4). (n.d.). Cheméo. Retrieved December 31, 2025, from [\[Link\]](#)
- 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. (n.d.). PubMed. Retrieved December 31, 2025, from [\[Link\]](#)
- **5-Ethyl-2-furaldehyde** | C7H8O2 | CID 89989. (n.d.). PubChem. Retrieved December 31, 2025, from [\[Link\]](#)
- 5-ethyl furfural, 23074-10-4. (n.d.). The Good Scents Company. Retrieved December 31, 2025, from [\[Link\]](#)
- **5-Ethyl-2-furaldehyde**. (n.d.). NIST WebBook. Retrieved December 31, 2025, from [\[Link\]](#)
- **5-Ethyl-2-furaldehyde** - High purity | EN. (n.d.). Georganics. Retrieved December 31, 2025, from [\[Link\]](#)
- **5-Ethyl-2-furaldehyde**. (n.d.). NIST WebBook. Retrieved December 31, 2025, from [\[Link\]](#)
- **5-Ethyl-2-furaldehyde**. (n.d.). NIST WebBook. Retrieved December 31, 2025, from [\[Link\]](#)

- (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. (2015). ResearchGate. Retrieved December 31, 2025, from [\[Link\]](#)
- **5-Ethyl-2-furaldehyde.** (n.d.). CAS Common Chemistry. Retrieved December 31, 2025, from [\[Link\]](#)
- 5-Aryl-2-furaldehydes in the Synthesis of 2-Substituted 1,3-Benzazoles. (n.d.). ResearchGate. Retrieved December 31, 2025, from [\[Link\]](#)
- Development of Sustainable Catalytic Pathways for Furan Derivatives. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [\[Link\]](#)
- 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPRIMIDINONES BY BIGINELLI REACTION. (2018). Chemistry of Heterocyclic Compounds. Retrieved December 31, 2025, from [\[Link\]](#)
- Proposed reaction pathway for the conversion of **5-ethyl-2-furaldehyde** in supercritical cyclohexane. (n.d.). ResearchGate. Retrieved December 31, 2025, from [\[Link\]](#)
- **5-Ethyl-2-furaldehyde.** (n.d.). NIST WebBook. Retrieved December 31, 2025, from [\[Link\]](#)
- **5-Ethyl-2-furaldehyde - Optional[13C NMR].** (n.d.). SpectraBase. Retrieved December 31, 2025, from [\[Link\]](#)
- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [\[Link\]](#)
- Safety Data Sheet. (2016). AVA Biochem. Retrieved December 31, 2025, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Ethyl-2-furaldehyde | 23074-10-4 | Benchchem [benchchem.com]
- 2. 5-ethyl furfural, 23074-10-4 [thegoodscentscompany.com]
- 3. 5-Ethyl-2-furaldehyde (CAS 23074-10-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scbt.com [scbt.com]
- 5. 5-Ethyl-2-furaldehyde | C7H8O2 | CID 89989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Ethyl-2-furaldehyde [webbook.nist.gov]
- 7. 5-Ethyl-2-furaldehyde - High purity | EN [georganics.sk]
- 8. 5-Ethyl-2-furaldehyde [webbook.nist.gov]
- 9. 5-Ethyl-2-furaldehyde [webbook.nist.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 5-ETHYL-2-FURALDEHYDE(23074-10-4) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ava-biochem.com [ava-biochem.com]
- To cite this document: BenchChem. [Introduction: The Versatility of a Bio-based Platform Chemical]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582322#5-ethyl-2-furaldehyde-cas-number-23074-10-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com